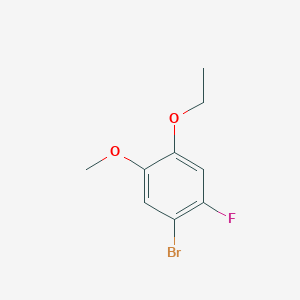

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene

説明

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a chemical compound with the CAS Number: 1095544-33-4 . It has a molecular weight of 249.08 . The IUPAC name for this compound is 1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene .

Molecular Structure Analysis

The InChI code for 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is 1S/C9H10BrFO2/c1-3-13-9-5-7 (11)6 (10)4-8 (9)12-2/h4-5H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Chemical Reactions Analysis

As a benzene derivative, 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is likely to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a solid at room temperature . The storage temperature for this compound is 2-8°C .科学的研究の応用

Oligomer Formation via Nucleophilic Substitution

A study by Brooke and Mawson (1990) explored the nucleophilic substitution of the para fluorine in a bromo- and pentafluorophenyl substituted ethene, leading to the formation of oligomers. This research demonstrates the utility of halogenated compounds in synthesizing complex structures with potential applications in materials science and polymer chemistry (Brooke & Mawson, 1990).

Steric Protection in Phosphorus Compounds

Toyota et al. (2003) utilized a bulky bromobenzene, similar in substitution pattern to the compound of interest, to synthesize sterically protected diphosphene and fluorenylidenephosphine compounds. These findings highlight the importance of halogenated methoxybenzenes in developing compounds with unique electronic and steric properties, relevant to the synthesis of materials with specific electronic characteristics (Toyota et al., 2003).

Electrochemical Studies in Organic Synthesis

Horio et al. (1996) studied the electrochemical fluorination of aromatic compounds, including halobenzenes, showing the complex side reactions and product formation mechanisms. This research underscores the versatility of halogenated aromatic compounds in electrochemical reactions, potentially offering pathways to novel fluorinated organic compounds with diverse applications (Horio et al., 1996).

Liquid Crystal Synthesis

Bertini et al. (2003) reported on the reaction of halogenated benzene derivatives to produce unsaturated β-C-aryl glycosides, which serve as chiral precursor compounds for the synthesis of chiral liquid crystals. This application is a prime example of how specific halogenated compounds are integral to the development of materials with specialized optical properties (Bertini et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-3-13-9-5-7(11)6(10)4-8(9)12-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAGJNILFJSAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)

![4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1487978.png)

![Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487980.png)

![3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1487981.png)